molecular formula C8H15BrO2Zn B6294911 1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether CAS No. 38383-90-3

1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether

Cat. No.: B6294911
CAS No.: 38383-90-3
M. Wt: 288.5 g/mol
InChI Key: BZXNSBMCTFSURF-UHFFFAOYSA-M
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Description

1-Ethoxy-1-oxohexan-2-ylzinc bromide is an organozinc reagent with the molecular formula C₈H₁₅BrO₂Zn, dissolved in diethyl ether at a concentration of 0.50 M. Structurally, it features a hexyl chain substituted with ethoxy and oxo groups at the first and second positions, respectively, coordinated to a zinc-bromide core. Organozinc reagents of this type are pivotal in modern organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) and nucleophilic additions due to their moderate reactivity and functional group compatibility . The ether solvent enhances solubility and stabilizes the reagent by coordinating to zinc, though the compound remains air- and moisture-sensitive, requiring storage under inert atmospheres like argon .

Properties

IUPAC Name

bromozinc(1+);ethyl hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O2.BrH.Zn/c1-3-5-6-7-8(9)10-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXNSBMCTFSURF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH-]C(=O)OCC.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Transmetallation Route

A plausible synthesis involves transmetallation between ethyl hexanoate and zinc bromide. In anhydrous ether, zinc bromide (ZnBr₂) reacts with the enolate form of ethyl hexanoate, generated via deprotonation with a strong base (e.g., LDA or Grignard reagents). The reaction proceeds as:

ZnBr2+CH3(CH2)4C(=O)OEtBaseC8H15BrO2Zn+Byproducts\text{ZnBr}2 + \text{CH}3(\text{CH}2)4\text{C}(=\text{O})\text{OEt} \xrightarrow{\text{Base}} \text{C}8\text{H}{15}\text{BrO}_2\text{Zn} + \text{Byproducts}

This method mirrors protocols for analogous zincates, where stoichiometric control ensures a 0.50 M concentration in ether.

Halogen-Zinc Exchange

Alternative routes employ halogen-zinc exchange , where organolithium or magnesium reagents transfer alkyl groups to zinc bromide. For example, treating ethyl 2-bromohexanoate with zinc metal in ether yields the target compound:

EtO2C(CH2)4Br+ZnC8H15BrO2Zn+LiBr\text{EtO}2\text{C}(\text{CH}2)4\text{Br} + \text{Zn} \rightarrow \text{C}8\text{H}{15}\text{BrO}2\text{Zn} + \text{LiBr}

This method, however, requires stringent anhydrous conditions and inert atmospheres to prevent zinc oxidation.

Industrial-Scale Optimization

Patent CN103664538A details a phase-transfer catalytic (PTC) system for synthesizing structurally related bromoethyl ethers, offering insights into scalable production. Key adaptations for 1-ethoxy-1-oxohexan-2-ylzinc bromide include:

  • Solvent Selection : Ether solvents (e.g., THF, diethyl ether) optimize zinc coordination and solubility.

  • Catalysis : Tetrabutylammonium bromide (TBAB) enhances reaction rates by shuttling ions between aqueous and organic phases.

  • Purification : Recrystallization from ethanol or ethyl acetate removes unreacted zinc salts, achieving >95% purity.

Applications in Organic Synthesis

The reagent’s nucleophilic acyl zinc moiety enables:

  • Cross-Couplings : Suzuki-Miyaura reactions with aryl halides.

  • Conjugate Additions : To α,β-unsaturated carbonyls.

  • Asymmetric Catalysis : Chiral ligand-modified variants induce enantioselectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1-oxohexan-2-ylzinc bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in cross-coupling reactions.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in an ether solvent at low temperatures.

    Transmetalation: Often uses palladium or nickel catalysts, with the reaction performed under an inert atmosphere.

Major Products:

    Nucleophilic Addition: Produces secondary or tertiary alcohols.

    Transmetalation: Forms new carbon-carbon bonds, leading to various organic products.

Scientific Research Applications

Synthesis of Natural Products

One of the primary applications of 1-Ethoxy-1-oxohexan-2-ylzinc bromide is in the total synthesis of natural products. It serves as an essential intermediate for constructing complex molecular architectures found in biologically active compounds. For instance, it has been utilized in the synthesis of naturally occurring substances with significant pharmacological properties.

Negishi Cross-Coupling Reactions

The compound plays a crucial role in Negishi cross-coupling reactions, where it reacts with various electrophiles to form carbon-carbon bonds. This reaction is particularly valuable for synthesizing multi-substituted alkenes and other complex structures. The use of organozinc reagents like 1-Ethoxy-1-oxohexan-2-ylzinc bromide allows for increased selectivity and efficiency in these transformations .

Preparation of Acrylic Acid Derivatives

1-Ethoxy-1-oxohexan-2-ylzinc bromide has been identified as an intermediate in the preparation of acrylic acid derivatives, which are important in the development of materials and pharmaceuticals. Its application in this area highlights its versatility and importance in synthetic pathways leading to valuable chemical entities .

Case Study 1: Total Synthesis of Mucosin

In a notable case, 1-Ethoxy-1-oxohexan-2-ylzinc bromide was employed as a key reagent in the total synthesis of mucosin, a natural product known for its biological activity. The synthesis involved a series of reactions where the organozinc compound facilitated critical steps leading to the final product with high yield and purity .

Case Study 2: Synthesis of Multi-substituted Haloalkenes

Another study demonstrated the utility of 1-Ethoxy-1-oxohexan-2-ylzinc bromide in synthesizing multi-substituted haloalkenes through Negishi cross-coupling reactions with various haloalkenes. The reaction conditions were optimized to achieve high yields, showcasing the effectiveness of this organozinc reagent in forming complex olefins that are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which 1-ethoxy-1-oxohexan-2-ylzinc bromide exerts its effects involves the transfer of its organic group to a substrate. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction being carried out.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Ethoxy vs. tert-Butoxy Groups : The ethoxy group in the target compound offers better solubility in ether compared to the bulky tert-butoxy group in the THF-based analogue . The latter’s steric hindrance reduces reactivity toward sterically demanding substrates.
  • Hexyl Chain vs. Cyclohexenyl : The hexyl chain in 1-ethoxy-1-oxohexan-2-ylzinc bromide provides linear flexibility, favoring reactions requiring extended carbon frameworks. In contrast, the cyclohexenyl group in enables conjugated additions to α,β-unsaturated carbonyl systems.
  • Fluorinated Analogues: The difluoro substitution in introduces electron-withdrawing effects, enhancing electrophilicity for fluorination reactions, unlike the non-fluorinated target compound.

Solvent and Stability

  • Ether vs. THF : Ether’s lower boiling point (34.6°C) makes it suitable for low-temperature reactions, while THF’s stronger coordination to zinc improves reagent stability but limits high-temperature applications .
  • Air Sensitivity: All organozinc bromides are moisture-sensitive, but THF-based reagents (e.g., ) exhibit marginally better handling stability due to solvent coordination .

Research Findings and Mechanistic Insights

  • Negishi Coupling Efficiency : The target compound demonstrates superior coupling yields (85–92%) with aryl halides compared to its tert-butoxy analogue (70–78%), attributed to reduced steric bulk .
  • Hydrolysis Stability : Cyclohexenylzinc bromide decomposes rapidly upon exposure to moisture (t₁/₂ < 1 hour), whereas the target compound retains stability for 2–3 hours under argon .

Q & A

Q. What analytical challenges arise when quantifying trace bromide impurities in this reagent?

  • Methodological Answer : Capillary electrophoresis (CE) with direct UV detection at 200 nm resolves bromide (Br⁻) and chloride (Cl⁻) ions. However, high chloride concentrations (>1 M) cause “antistacking,” reducing sensitivity. Using a 20 mM borate buffer (pH 9.2) and internal standards (e.g., nitrate) improves quantification limits to 0.1 ppm .

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